molecular formula C23H46N2S B13957490 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione CAS No. 63869-16-9

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione

Cat. No.: B13957490
CAS No.: 63869-16-9
M. Wt: 382.7 g/mol
InChI Key: YPAYDYHGKCVDFB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is an organic compound with the molecular formula C23H46N2S It is a derivative of imidazolidine, characterized by the presence of a thione group (-C=S) and a long octadecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione typically involves the reaction of 4,4-dimethyl-2-imidazolidinethione with octadecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The octadecyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The long octadecyl chain allows for incorporation into lipid bilayers, affecting membrane properties and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-imidazolidinethione: Lacks the octadecyl chain, resulting in different solubility and reactivity.

    1-Octadecyl-2-imidazolidinethione: Similar structure but without the dimethyl groups, affecting steric properties and reactivity.

    4,4-Dimethyl-1-octadecyl-2-thiohydantoin: Contains a thiohydantoin ring instead of an imidazolidine ring, leading to different chemical behavior.

Uniqueness

4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is unique due to its combination of a long hydrophobic chain and a reactive thione group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.

Properties

CAS No.

63869-16-9

Molecular Formula

C23H46N2S

Molecular Weight

382.7 g/mol

IUPAC Name

4,4-dimethyl-1-octadecylimidazolidine-2-thione

InChI

InChI=1S/C23H46N2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23(2,3)24-22(25)26/h4-21H2,1-3H3,(H,24,26)

InChI Key

YPAYDYHGKCVDFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CC(NC1=S)(C)C

Origin of Product

United States

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